Cyclohexanecarboxylic-D11 acid
CAS No.: 93131-16-9
Cat. No.: VC20860056
Molecular Formula: C7H12O2
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93131-16-9 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 139.24 g/mol |
IUPAC Name | 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D |
Standard InChI Key | NZNMSOFKMUBTKW-KAFHOZLVSA-N |
Isomeric SMILES | [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES | C1CCC(CC1)C(=O)O |
Canonical SMILES | C1CCC(CC1)C(=O)O |
Chemical Properties and Characteristics
Physical Properties
Cyclohexanecarboxylic-D11 acid typically appears as a white to off-white crystalline solid at room temperature. While retaining the general physical characteristics of the non-deuterated version, the deuterium labeling leads to subtle differences in properties such as melting point, boiling point, and solubility. These differences, while minor, can be significant in certain analytical applications where the distinct behavior of deuterated compounds is leveraged for identification and quantification purposes.
Structural Features
The compound features a six-membered cyclohexane ring with all ring positions and one carboxylic acid group carbon containing deuterium atoms. The carboxyl group retains one hydrogen atom that is potentially exchangeable in protic solvents. This structural arrangement provides a distinct spectroscopic signature that distinguishes it from the non-deuterated cyclohexanecarboxylic acid in analytical applications. The retention of the carboxyl functionality ensures that the compound maintains similar chemical reactivity to its non-deuterated counterpart, despite the isotopic substitution.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of Cyclohexanecarboxylic-D11 acid typically involves the incorporation of deuterium into the cyclohexane ring through specialized chemical reactions designed to replace hydrogen atoms with deuterium isotopes. The most common approach involves the catalytic deuteration of benzoic acid under conditions that promote complete exchange of hydrogen atoms for deuterium. Alternative synthetic routes may include the deuteration of cyclohexanecarboxylic acid through acid-base catalyzed exchange reactions in deuterated solvents under controlled conditions.
Catalytic Deuteration Techniques
Drawing from methodologies similar to those used for the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, the deuteration process typically employs catalysts such as palladium on carbon or platinum oxide. The process requires a deuterium gas atmosphere rather than hydrogen, and is conducted under controlled temperature and pressure conditions that optimize deuterium incorporation . The reaction often takes place in sealed reactors or autoclaves that can withstand the pressures involved and maintain the integrity of the reaction environment.
Purification and Quality Control
Following synthesis, the crude deuterated product undergoes purification processes such as recrystallization, distillation, or chromatography to achieve the desired level of purity. Quality control measures typically include NMR spectroscopy to verify the extent of deuteration, mass spectrometry to confirm the molecular weight and fragmentation pattern, and elemental analysis to ensure the elemental composition matches the expected formula. These rigorous quality control procedures ensure that the final product meets the standards required for research and analytical applications.
Research Applications
Metabolic and Pharmacokinetic Studies
Cyclohexanecarboxylic-D11 acid serves as a valuable tool in metabolic and pharmacokinetic research due to its stable isotope labeling. The deuterium atoms provide a traceable marker that can be followed through metabolic pathways using mass spectrometry techniques. This capability enables researchers to monitor the transformation and elimination of compounds structurally related to cyclohexanecarboxylic acid, providing insights into drug metabolism mechanisms and metabolic fate. The compound's utility extends to studies investigating the metabolic stability of cyclohexane-containing pharmaceuticals and the identification of metabolic intermediates.
Analytical Standard Applications
As a stable isotope-labeled analytical standard, Cyclohexanecarboxylic-D11 acid finds extensive use in the detection and quantification of cyclohexanecarboxylic acid in various samples. The compound serves as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where its distinct mass signature allows for accurate quantification of the non-deuterated analyte. This application is particularly valuable in pharmaceutical quality control, environmental monitoring, and metabolomics research.
Reaction Mechanism Investigations
The deuterium labeling in Cyclohexanecarboxylic-D11 acid provides a tool for investigating reaction mechanisms and kinetic isotope effects. Researchers can use the compound to elucidate mechanistic pathways in organic reactions involving cyclohexanecarboxylic acid derivatives, providing insights into transition states, reaction intermediates, and rate-determining steps. This fundamental research contributes to our understanding of organic reaction mechanisms and guides the development of more efficient synthetic methodologies.
Pharmaceutical and Industrial Applications
Drug Development Applications
Cyclohexanecarboxylic-D11 acid contributes to pharmaceutical research through its role in the development of deuterated drugs, which may exhibit modified pharmacokinetic profiles compared to their non-deuterated counterparts. The compound also serves as a starting material or intermediate in the synthesis of complex pharmaceutical molecules, particularly those requiring isotopic labeling for tracking and analytical purposes. Additionally, it functions as a standard for validating analytical methods used in pharmaceutical quality control and regulatory compliance.
Synthesis of Specialized Compounds
In the realm of chemical synthesis, Cyclohexanecarboxylic-D11 acid serves as a precursor for the production of deuterium-labeled compounds used in both research and industrial applications. It is utilized in the synthesis of pyrazinoisoquinoline compounds, which have demonstrated potential as antiparasitic agents . The deuterium labeling in these derivatives enables tracking of their distribution, metabolism, and excretion in biological systems, contributing to the development of more effective antiparasitic therapies.
Production of Specialized Derivatives
The compound also finds application in the synthesis of deuterated benzoic anhydride and related derivatives, which serve as building blocks in the production of lactones and other cyclic compounds . These deuterated products provide valuable tools for studying reaction mechanisms, investigating enzyme-substrate interactions, and developing novel synthetic methodologies. The specific deuterium labeling pattern allows researchers to track carbon atoms through complex reaction sequences and identify key intermediates in synthetic pathways.
Spectroscopic Properties and Analysis
Nuclear Magnetic Resonance Characteristics
The NMR spectroscopic profile of Cyclohexanecarboxylic-D11 acid differs significantly from its non-deuterated counterpart due to the extensive deuterium substitution. While the non-deuterated cyclohexanecarboxylic acid exhibits characteristic proton resonances for the cyclohexane ring protons, the deuterated version shows substantially reduced signals in the corresponding regions of the 1H NMR spectrum. Conversely, the 2H (deuterium) NMR spectrum provides valuable information about the position and environment of the deuterium atoms, confirming the structure and deuteration pattern of the compound.
Mass Spectrometric Features
In mass spectrometry, Cyclohexanecarboxylic-D11 acid exhibits a molecular ion peak at approximately m/z 139, reflecting its molecular weight of 139.2 g/mol . The fragmentation pattern differs from that of non-deuterated cyclohexanecarboxylic acid due to the presence of deuterium atoms, which affect bond strengths and fragmentation pathways. These distinct spectral features make the compound easily identifiable in mass spectrometric analyses and facilitate its use as an internal standard in quantitative applications.
Infrared Spectroscopy Considerations
The infrared spectrum of Cyclohexanecarboxylic-D11 acid shows characteristic differences from the non-deuterated form, particularly in regions associated with C-H (or C-D) stretching and bending vibrations. The C-D stretching vibrations typically appear at lower frequencies than corresponding C-H vibrations due to the greater reduced mass of the C-D bond. These spectroscopic distinctions provide additional confirmation of the compound's structure and deuteration pattern, complementing other analytical techniques in structural characterization and quality control.
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic-D11 acid maintains the same chemical reactivity as its non-deuterated counterpart while offering distinct spectroscopic properties. The primary chemical distinction lies in the kinetic isotope effect, which can result in slightly different reaction rates for processes involving the breaking of C-D bonds compared to C-H bonds. This effect is particularly significant in reactions where C-H (or C-D) bond breaking occurs in the rate-determining step, potentially leading to different product distributions or reaction outcomes.
Advantages of Deuteration
The deuteration of cyclohexanecarboxylic acid confers several advantages for research applications. First, the mass difference between hydrogen and deuterium (approximately 1 amu) creates a distinct mass signature that can be readily detected by mass spectrometry, facilitating quantitative analysis and metabolite identification. Second, the reduced rate of deuterium exchange compared to hydrogen exchange in certain chemical environments provides greater stability in specific applications. Third, the altered vibrational frequencies of C-D bonds compared to C-H bonds enable distinct spectroscopic identification in infrared and Raman spectroscopy.
Comparison with Other Deuterated Carboxylic Acids
Within the family of deuterated carboxylic acids, Cyclohexanecarboxylic-D11 acid represents a valuable addition with specific applications related to its cyclohexane ring structure. Unlike linear deuterated carboxylic acids, which find applications in lipid research and fatty acid metabolism studies, Cyclohexanecarboxylic-D11 acid's cyclic structure makes it particularly useful in studies involving cyclic compounds, ring-opening reactions, and conformational analysis. These structural characteristics define its niche within the broader landscape of deuterated analytical standards and research tools.
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